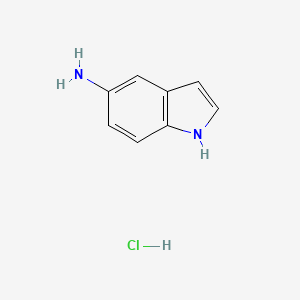

5-Aminoindole hydrochloride

Description

BenchChem offers high-quality 5-Aminoindole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminoindole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-indol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-5,10H,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRIFWIECZRIKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65795-92-8 |

Source

|

| Record name | 5-Aminoindole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pharmacological Utility of 5-Aminoindole Derivatives: A Technical Guide for Drug Design

The following technical guide provides an in-depth analysis of the biological activity, synthesis, and therapeutic potential of 5-aminoindole derivatives.

Executive Summary

The indole scaffold is often termed a "privileged structure" in medicinal chemistry due to its ability to mimic the side chain of tryptophan and interact with diverse biological targets. Within this class, 5-aminoindole derivatives represent a high-value subclass. The amine group at the C5 position serves as a critical vector for hydrogen bonding, allowing for precise interactions with the hinge regions of kinases, the active sites of metalloenzymes, and specific pockets in G-protein-coupled receptors (GPCRs).

This guide synthesizes current research on 5-aminoindole derivatives, focusing on their role as potent kinase inhibitors (VEGFR, CDK, JAK2), antimitotic agents (tubulin inhibition), and anti-infectives. It provides actionable synthetic protocols and validated bioassay methodologies to support researchers in optimizing this scaffold.

Chemical Significance & SAR Logic

The 5-aminoindole core offers unique electronic and steric advantages compared to other indole isomers.

-

Electronic Vector: The nitrogen lone pair at C5 acts as a hydrogen bond donor/acceptor depending on derivatization (e.g., amide vs. free amine). This is geometrically distinct from the C3 position (common in tryptamines), allowing access to different sub-pockets in enzyme active sites.

-

Solubility & Metabolism: The C5 amine provides a handle for introducing polar groups (sulfonamides, solubilizing heterocycles) that improve ADME properties without disrupting the hydrophobic binding of the indole core.

-

Hinge Binding: In kinase inhibitors, the indole NH (position 1) and the C5-substituent often form a bidentate hydrogen bonding motif with the kinase hinge region (e.g., Glu/Leu backbone residues).

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the 5-aminoindole scaffold in drug design.

Caption: SAR map highlighting the strategic importance of the C5-amino vector for introducing specificity-conferring groups.

Therapeutic Applications & Mechanism of Action

Oncology: Kinase Inhibition & Tubulin Polymerization

The most prolific application of 5-aminoindoles is in cancer therapy.

-

Kinase Inhibition (VEGFR, CDK, JAK2):

-

Derivatives such as 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides have been identified as JAK2 inhibitors.[1]

-

Compounds synthesized via the reduction of 5-nitroindoles have shown nanomolar inhibition of CDK-1 and HER-2 .[2] The 5-amino group often mimics the adenine ring of ATP, competing for the ATP-binding site.

-

-

Tubulin Inhibition:

-

5-aminoindole derivatives (specifically those with methoxy substitutions at C6 or linked to trimethoxyphenyl moieties) bind to the colchicine site of tubulin. This disrupts microtubule dynamics, leading to G2/M cell cycle arrest.

-

Key Compound: Compound 5m (IC50 = 0.37 µM for tubulin polymerization) demonstrates that shifting substituents around the 5-amino core drastically alters potency.

-

Infectious Diseases[4]

-

Malaria: The compound Genz-668764 , an aminoindole derivative, exhibits potent antimalarial activity (IC50 ~30 nM against P. falciparum). It acts by disrupting parasitic metabolic pathways, distinct from chloroquine resistance mechanisms.

-

Antimicrobial: 5-(1-substituted amino-2,4-dithiobiureto) aminoindoles have shown efficacy against S. aureus and E. coli, likely through membrane disruption or inhibition of bacterial cell wall synthesis.

Inflammation (5-Lipoxygenase)

-

Mechanism: 2-amino-5-hydroxyindoles (closely related to the 5-amino scaffold) inhibit 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis.[3] This pathway is critical for treating asthma and allergic rhinitis.

Experimental Protocols

Synthesis of 5-Aminoindole Derivatives

Objective: To generate a library of 5-amidoindole derivatives from commercially available 5-nitroindole.

Step 1: Reduction of 5-Nitroindole

-

Reagents: 5-Nitroindole (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (NH4Cl, 10.0 eq), Ethanol/Water (3:1 v/v).

-

Protocol:

-

Dissolve 5-nitroindole in EtOH/H2O in a round-bottom flask.

-

Add Fe powder and NH4Cl.

-

Reflux at 80°C for 2-4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 1:1). The nitro spot (yellow) should disappear, replaced by a fluorescent amine spot.

-

Critical Step: Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.

-

Concentrate the filtrate under reduced pressure. Extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate to yield crude 5-aminoindole (typically brown solid).

-

Step 2: Amide Coupling (Derivatization)

-

Reagents: 5-Aminoindole (1.0 eq), Acyl Chloride (1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM, anhydrous).

-

Protocol:

-

Dissolve 5-aminoindole and TEA in anhydrous DCM under Nitrogen atmosphere at 0°C.

-

Add Acyl Chloride dropwise.

-

Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2-12 hours.

-

Quench: Add water. Separate organic layer.[4]

-

Purification: Silica gel column chromatography (Gradient: Hexane -> Hexane/EtOAc).

-

Biological Evaluation: Kinase Inhibition Assay (Generic Format)

Objective: Determine the IC50 of synthesized derivatives against a target kinase (e.g., VEGFR2).

System Validation:

-

Positive Control: Staurosporine or Sunitinib (known inhibitors).

-

Negative Control: DMSO only (0% inhibition).

-

Z-Factor: Must be > 0.5 for the assay to be considered valid.

Protocol:

-

Preparation: Prepare 3x Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

-

Compound Plating: Dispense 10 µL of test compound (serially diluted in DMSO/Buffer) into a 96-well plate. Final DMSO concentration should be <1%.

-

Enzyme Addition: Add 10 µL of Recombinant Kinase (e.g., VEGFR2, ~5-10 ng/well) in Kinase Buffer. Incubate for 10 min at RT to allow compound-enzyme binding.

-

Reaction Initiation: Add 10 µL of ATP/Substrate mix (e.g., Poly(Glu,Tyr) and 10 µM ATP).

-

Incubation: Incubate at 30°C for 60 minutes.

-

Detection: Add 30 µL of ADP-Glo™ Reagent (Promega) or similar luminescent detection reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

-

Readout: Measure Luminescence on a plate reader.

-

Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC50.

Visualization: Experimental Workflow

Caption: Integrated workflow from chemical synthesis to biological validation.

Quantitative Data Summary

The table below summarizes key biological data points for 5-aminoindole derivatives from recent literature.

| Compound ID | Target / Cell Line | Activity Metric | Therapeutic Area | Reference |

| Genz-668764 | P. falciparum (Malaria) | IC50 = 28–65 nM | Infectious Disease | [1] |

| Compound 5m | Tubulin Polymerization | IC50 = 0.37 µM | Oncology | [2] |

| Compound 53l | CDK-1 / Cyclin B | ~51% Inhibition @ 10 µM | Oncology | [3] |

| HD05 | Leukemia Cell Lines | ~78% Growth Inhibition | Oncology | [4] |

| 3n | 5-Lipoxygenase (5-LO) | IC50 ≈ 300 nM | Inflammation | [5] |

References

-

Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Antimicrob Agents Chemother.[5] 2012. Link

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. 2022.[6][7] Link

-

Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Adv. 2024.[2][8] Link

-

Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives. Molecules. 2022.[6][7] Link

-

Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. J Med Chem.[3] 2008.[9][10][11] Link

Sources

- 1. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives | Scilit [scilit.com]

- 11. 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 5-Aminoindole Hydrochloride

A Critical Scaffold in Kinase Inhibitor Design and Serotonin Analog Synthesis

Executive Summary

5-Aminoindole hydrochloride is a high-value heterocyclic building block extensively utilized in modern medicinal chemistry. Unlike its free base counterpart, which is prone to rapid oxidative degradation, the hydrochloride salt offers enhanced stability and solubility, making it the preferred form for storage and handling in drug discovery campaigns. This scaffold is structurally homologous to serotonin (5-hydroxytryptamine) and serves as a critical pharmacophore in the development of kinase inhibitors (targeting VEGFR, PDGFR, and CHK1) and CNS-active agents. This guide provides a comprehensive technical analysis of its properties, synthesis, and application in high-throughput synthesis.

Chemical Profile & Stability Analysis

The indole nucleus is electron-rich, making the C5-position amine highly nucleophilic but also susceptible to oxidation. The hydrochloride salt form mitigates this risk by protonating the amine, thereby reducing the electron density of the ring system and preventing the formation of oxidative dimers (e.g., azo or azoxy species) commonly seen with the free base.

Physicochemical Properties

| Property | Data | Note |

| Formula | C₈H₈N₂·HCl | Monohydrochloride salt |

| Molecular Weight | 168.63 g/mol | Free base: 132.16 g/mol |

| Appearance | Off-white to grey crystalline powder | Darkens upon oxidation |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, Et₂O) |

| Melting Point | >250 °C (dec.) | Distinct from free base (131–135 °C) |

| pKa (Conj. Acid) | ~5.8 (C5-NH₃⁺) | Indole NH pKa is ~17 (not protonated by HCl) |

Structural Reactivity

The 5-aminoindole scaffold possesses two distinct nitrogen centers with orthogonal reactivity:

-

C5-Amine (Primary): Highly nucleophilic. Readily participates in acylation, reductive amination, and sulfonylation. This is the primary vector for library expansion in drug discovery.

-

N1-Indole (Secondary): Aromatic and non-basic.[1] Requires deprotonation (e.g., NaH, K₂CO₃) for alkylation. Often left unsubstituted to maintain H-bond donor capability in kinase hinge binding.

Synthetic Utility & Manufacturing

The synthesis of 5-aminoindole hydrochloride is a two-stage process: the reduction of 5-nitroindole followed by immediate salt formation to arrest oxidation.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis of 5-Aminoindole Hydrochloride from 5-Nitroindole, emphasizing the critical salt formation step for stability.

Industrial Reduction Methods

While catalytic hydrogenation (H₂/Pd-C) is efficient, it poses safety risks on a kilo-scale due to the pyrophoric nature of the catalyst. An alternative, scalable method involves iron-mediated reduction:

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl).[2]

-

Solvent: Ethanol/Water (3:1).

-

Mechanism: Single electron transfer (SET) reduction.

-

Advantage: Chemoselective; avoids reduction of the indole double bond (C2=C3), which can occur under vigorous hydrogenation.

Medicinal Chemistry Applications

Kinase Inhibitor Design

5-Aminoindole is a "privileged structure" in kinase drug discovery. The indole NH serves as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket, while the C5-amine provides a vector to explore the solvent-exposed region or the hydrophobic back pocket.

-

Target Classes: VEGFR (Vascular Endothelial Growth Factor Receptor), PDGFR, and CHK1 (Checkpoint Kinase 1).

-

Mechanism: The C5-amine is often derivatized into a urea or amide. This extension allows for interactions with the "gatekeeper" residues or the DFG motif (Asp-Phe-Gly) activation loop.

Case Study: VEGFR-2 Inhibitors Researchers have synthesized 5-aminoindole derivatives where the C5-amine is coupled with isocyanates to form ureido-indoles. These compounds demonstrate IC₅₀ values in the nanomolar range by mimicking the binding mode of approved drugs like Sunitinib.

Serotonin (5-HT) Modulators

Due to its structural isomorphism with serotonin (5-hydroxytryptamine), 5-aminoindole serves as a bioisostere. Replacing the 5-hydroxyl group of serotonin with an amine (or amide) alters the metabolic stability and lipophilicity (LogP) while retaining affinity for 5-HT receptors.

Experimental Protocols

Safety Note: All procedures involving 5-aminoindole should be performed under low-light conditions to prevent photo-oxidation.

Protocol A: Preparation of 5-Aminoindole Hydrochloride

This protocol ensures the isolation of the stable salt form.

-

Reduction: Dissolve 5-nitroindole (10 mmol) in MeOH (50 mL). Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 4–6 hours at RT. Monitor by TLC (disappearance of yellow nitro spot).

-

Filtration: Filter the mixture through a Celite pad under nitrogen to remove the catalyst. Wash with anhydrous MeOH.

-

Acidification: Cool the filtrate to 0 °C. Dropwise add 4M HCl in 1,4-dioxane (12 mmol, 1.2 eq).

-

Isolation: A precipitate will form immediately. Add diethyl ether (50 mL) to complete precipitation.

-

Purification: Filter the solid, wash with cold ether, and dry under vacuum. Store at 4 °C in an amber vial.

Protocol B: General Amide Coupling (Drug Discovery Workflow)

Standard procedure for derivatizing the C5-amine.

-

Activation: To a solution of the Carboxylic Acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 min.

-

Coupling: Add 5-Aminoindole Hydrochloride (1.0 eq). Note: The extra equivalent of DIPEA in step 1 neutralizes the HCl salt.

-

Reaction: Stir at RT for 2–12 hours.

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄.

Handling & Safety (SDS Summary)

| Hazard Class | H-Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed.[3] |

| Skin Irritation | H315 | Causes skin irritation.[3][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| STOT-SE | H335 | May cause respiratory irritation.[3][4] |

Storage Protocol:

-

Temperature: Refrigerate (2–8 °C).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

-

Container: Amber glass vials (light sensitive).

-

Shelf Life: The HCl salt is stable for >2 years if stored correctly; the free base degrades within weeks in air.

References

-

PubChem. 5-Aminoindole hydrochloride (CID 16211959). National Library of Medicine. [Link]

-

Zhang, S., et al. (2008). 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography.[5] Journal of Chromatography A. [Link]

-

Popowycz, F., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors.[6] Molecules (MDPI). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Aminoindole(5192-03-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Preparation of 5-Aminoindole Hydrochloride Stock Solution

[1][2]

Abstract

This technical guide provides a standardized protocol for the preparation, handling, and storage of 5-Aminoindole Hydrochloride stock solutions.[1] Due to the electron-rich nature of the indole ring and the primary amine substituent, this compound is highly susceptible to oxidative degradation (dimerization/polymerization) and photolysis.[1] This guide prioritizes solubility optimization and stability preservation , recommending anhydrous DMSO as the primary vehicle for stock preparation while providing caveats for aqueous handling.

Part 1: Chemical Identity & Critical Parameters[1][3]

Before initiating the protocol, verify the specific salt form. This guide focuses on the Hydrochloride (HCl) salt, which offers distinct solubility properties compared to the free base.

Chemical Profile

| Parameter | Details |

| Compound Name | 5-Aminoindole Hydrochloride |

| CAS Number | 65795-92-8 (HCl salt) / 5192-03-0 (Free base) |

| Molecular Formula | C₈H₈N₂[1][2][3] · HCl |

| Molecular Weight | 168.62 g/mol (Salt) / 132.16 g/mol (Free base) |

| Physical Appearance | Off-white to grey/brown crystalline powder |

| Solubility (Preferred) | DMSO (≥ 50 mM), Ethanol (≥ 25 mM) |

| Solubility (Aqueous) | Water (Variable/Moderate); prone to rapid oxidation in solution |

The Stability-Solubility Paradox

Researchers often default to water for HCl salts.[1] However, 5-aminoindole is an oxidative liability .[1]

-

Mechanism of Degradation: The amino group at position 5 activates the indole ring, making it electron-rich and prone to radical-mediated oxidation by atmospheric oxygen.[1] This results in the formation of insoluble dark pigments (melanin-like oligomers).[1]

-

Impact of Solvent: While the HCl salt is water-soluble, aqueous solutions accelerate auto-oxidation, especially at neutral or basic pH.[1]

-

Recommendation: Prepare high-concentration stock solutions in anhydrous DMSO or degassed water and store under inert gas.

Part 2: Materials & Equipment

Reagents

-

5-Aminoindole Hydrochloride (High purity >98%).[1]

-

Solvent A (Primary): Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade).[1]

-

Solvent B (Alternative): Ethanol (Absolute) or Nuclease-free Water (degassed).[1]

-

Inert Gas: Argon or Nitrogen (for headspace purging).[1]

Equipment

Part 3: Preparation Protocol

Workflow Logic (Graphviz)[1]

Caption: Decision tree and workflow for the preparation of 5-aminoindole HCl stock solutions. Green path indicates the recommended stability-optimized route.

Protocol A: DMSO Stock Solution (Recommended)

Target Concentration: 50 mM (8.43 mg/mL)[1]

-

Preparation of Environment: Work in a low-light environment or wrap vessels in aluminum foil.

-

Weighing: Accurately weigh 8.43 mg of 5-aminoindole HCl into a sterile microcentrifuge tube or glass vial.

-

Solvation: Add 1.0 mL of anhydrous DMSO.

-

Note: Do not add the solid to the solvent; always add solvent to the solid to prevent clumping.

-

-

Dissolution: Vortex vigorously for 30–60 seconds. If visible particles remain, sonicate for 2 minutes in a water bath (ambient temperature).

-

Observation: The solution should be clear and colorless to pale yellow. Dark yellow/brown indicates oxidation.[1]

-

-

Filtration (Sterilization): Pass the solution through a 0.2 µm PTFE syringe filter into a sterile amber glass vial.

-

Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen into the headspace of the vial for 5–10 seconds to displace oxygen.[1]

-

Aliquot & Store: Dispense into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Stock Solution (High Risk)

Target Concentration: 10 mM (1.69 mg/mL) Use strictly for immediate applications where organic solvents are prohibited.[1]

-

Degassing: Boil deionized water for 5 minutes or sonicate under vacuum to remove dissolved oxygen. Allow to cool to room temperature.

-

Dissolution: Weigh 1.69 mg of 5-aminoindole HCl and add 1.0 mL of degassed water.

-

Mixing: Vortex immediately. The salt should dissolve readily.[1]

-

pH Check (Critical): The solution will be acidic due to the HCl counterion.[1] If buffering is required, add to the final buffer immediately before use. Do not store the stock at neutral/basic pH, as this accelerates oxidation.

-

Usage: Use within 4 hours . Discard any unused portion.

Part 4: Quality Control & Troubleshooting

Visual Inspection[1]

-

Pass: Solution is clear, colorless, or very faint yellow.

-

Fail: Solution turns pink, brown, or black (melanin formation).[1] Discard immediately.

-

Fail: Visible precipitate (saturation reached or salting out).[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Rapid Browning | Oxidation due to high pH or air exposure.[1] | Use anhydrous DMSO; purge with Argon; ensure acidic/neutral pH.[1] |

| Precipitation in Buffer | "Salting out" effect or pH shock.[1] | Dilute the DMSO stock slowly into the buffer while vortexing.[1] Keep final DMSO < 1%. |

| Incomplete Dissolution | Concentration too high for solvent.[1] | Sonicate at 30°C; lower target concentration; switch from water to DMSO. |

Part 5: Safety & Handling (SDS Summary)

-

Hazards: 5-Aminoindole HCl is an Irritant (Skin/Eye/Respiratory).[1][4] It may be harmful if swallowed (Acute Tox. 4).[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.[5]

-

Disposal: Dispose of as hazardous chemical waste (nitrogen-containing organic).[1]

References

Application Note: 5-Aminoindole Ligand for Hydrophobic Charge Induction Chromatography (HCIC)

This Application Note is structured to guide researchers through the preparation and utilization of 5-Aminoindole (AI) as a ligand for Hydrophobic Charge Induction Chromatography (HCIC). This guide synthesizes literature-derived parameters with practical process development insights.

Executive Summary

The purification of monoclonal antibodies (mAbs) and recombinant proteins often relies on Protein A affinity or traditional Hydrophobic Interaction Chromatography (HIC).[1] However, Protein A is costly and sensitive to harsh cleaning, while HIC requires high-salt buffers that complicate downstream steps.

5-Aminoindole (AI) represents a robust "mixed-mode" HCIC ligand.[2] It combines the strong hydrophobicity of the indole ring with the pH-dependent ionization of the amino group.

-

At Neutral pH (7.0–8.0): The ligand is predominantly uncharged and hydrophobic, binding target proteins via hydrophobic residues.

-

At Acidic pH (3.0–4.0): The amino group becomes protonated (positively charged). Since most proteins are also positively charged below their pI, electrostatic repulsion triggers elution without the need for decreasing salt gradients.

This guide details the mechanism, resin preparation, and chromatographic workflow for using 5-aminoindole to purify antibodies and enzymes (e.g., Lysozyme) from complex feedstocks.

Mechanism of Action

The "Indole Switch"

The 5-aminoindole molecule consists of a hydrophobic indole ring and an exocyclic amine. When coupled to a solid support (e.g., Sepharose) via the amino group, the resulting linkage (typically a secondary amine) exhibits a pKa in the range of 4.5–6.0, depending on the spacer arm and local chemical environment.

-

Adsorption Phase (pH > pKa): The amine is deprotonated (neutral). The indole ring interacts with hydrophobic pockets on the protein surface (e.g., the Fc region of IgG). Moderate salt concentrations (0.1–0.5 M NaCl) enhance this binding by organizing water molecules (lyotropic effect).

-

Elution Phase (pH < pKa): As pH drops, the ligand acquires a positive charge.[3] Simultaneously, the target protein (typically basic or neutral at pH 7) becomes increasingly positive. The resulting Coulombic repulsion (

) disrupts the hydrophobic interaction, releasing the protein.

DOT Diagram: The HCIC Mechanism

Figure 1: Mechanistic switch of 5-aminoindole during HCIC. Binding is driven by hydrophobicity; elution is driven by charge repulsion.[1][3]

Experimental Protocol

Materials & Reagents[4][5][6][7][8][9]

-

Ligand: 5-Aminoindole (97%+ purity).

-

Base Matrix: Epoxy-activated Sepharose 6B (or equivalent agarose beads).

-

Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 9.0–10.0 (or 50% Dioxane/Water for solubility).

-

Blocking Agent: 1 M Ethanolamine, pH 8.0.

-

Chromatography System: ÄKTA pure or similar FPLC system.

Resin Synthesis (Ligand Coupling)

-

Ligand Dissolution: Dissolve 5-aminoindole in 50% (v/v) 1,4-dioxane/water mixture. The indole is sparingly soluble in pure water; organic co-solvent is critical.

-

Coupling: Mix the dissolved ligand with Epoxy-activated Sepharose (suction-dried).

-

Ratio: Aim for 20–40 µmol ligand per mL of gel.

-

Conditions: Incubate at 37°C for 24 hours with gentle shaking.

-

-

Blocking: Wash resin with distilled water, then incubate with 1 M Ethanolamine (pH 8.0) for 4 hours to block remaining active groups.

-

Storage: Store in 20% Ethanol at 4°C.

Chromatography Method

This protocol is optimized for the purification of a standard monoclonal antibody (mAb) or Lysozyme.

Buffer Preparation

| Buffer | Composition | pH | Function |

| Buffer A (Equilibration) | 20 mM Phosphate + 0.1 M NaCl | 7.2 | Establishes neutral pH; salt promotes mild hydrophobic binding. |

| Buffer B (Elution) | 20 mM Sodium Citrate (or Acetate) | 3.0 | Protonates ligand and protein to induce repulsion. |

| Buffer C (Strip/CIP) | 1.0 M NaOH | >13 | Sanitization and removal of tightly bound precipitates. |

Step-by-Step Workflow

-

Equilibration: Flow Buffer A at 150 cm/h (approx. 0.5–1.0 mL/min for small columns) for 5–10 CV until conductivity and pH stabilize.

-

Sample Loading:

-

Adjust sample pH to 7.2.

-

Optional: Add NaCl to 0.1 M if the feed is low-salt. Unlike HIC, high salt (2 M) is not required, but moderate salt (0.1–0.5 M) increases capacity.

-

Load sample at a residence time of 2–4 minutes.

-

-

Wash:

-

Flow Buffer A for 5–10 CV.

-

Monitor UV (280 nm) until baseline returns to zero.

-

-

Elution (Gradient or Step):

-

Step Elution: Switch to 100% Buffer B.

-

Gradient Elution: 0% to 100% Buffer B over 20 CV. Gradient elution is recommended for initial method development to determine the precise elution pH of the target.

-

-

Regeneration/CIP:

-

Flow Buffer C (1 M NaOH) for 3–5 CV (Contact time: 15-30 min).

-

Re-equilibrate immediately with Buffer A.

-

Process Flow & Logic

The following diagram illustrates the decision-making process during the purification run.

Figure 2: Operational workflow for 5-aminoindole HCIC purification.

Data Analysis & Troubleshooting

Expected Performance Metrics

| Parameter | Typical Value | Notes |

| Dynamic Binding Capacity (DBC) | 20–35 mg/mL | Dependent on ligand density and flow rate. |

| Recovery | > 90% | High recovery due to gentle elution mechanism. |

| Purity (IgG) | > 95% | Effective removal of HCP (Host Cell Proteins) and aggregates. |

Troubleshooting Guide

Issue 1: Low Binding Capacity

-

Cause: pH of load is too low (ligand partially charged) or salt concentration is too low.

-

Solution: Ensure Load pH is > 7.0. Supplement load with 100–200 mM NaCl to enhance hydrophobic interactions.

Issue 2: Protein Elutes in Wash

-

Cause: Hydrophobic interaction is too weak.

-

Solution: Increase ligand density during synthesis or increase salt concentration in the equilibration buffer (up to 0.5 M NaCl).

Issue 3: Poor Elution Peak Shape (Tailing)

-

Cause: Strong hydrophobic interaction persists even at low pH.

-

Solution: Add a polarity modifier to the elution buffer (e.g., 10–20% Propylene Glycol or Ethylene Glycol) to assist in disrupting hydrophobic bonds.

References

-

Yang, Q., et al. (2008). "5-Aminoindole, a new ligand for hydrophobic charge induction chromatography."[2] Journal of Chromatography A.

-

Schwartz, W., et al. (2001). "Hydrophobic charge induction chromatography for the purification of monoclonal antibodies." Journal of Chromatography A. (Foundational HCIC mechanism).[1]

-

Ghose, S., et al. (2005).[4][5] "Protein interactions in hydrophobic charge induction chromatography (HCIC)." Biotechnology Progress.

-

ChemicalBook. "5-Aminoindole Synthesis and Chemical Properties."

Sources

- 1. Development and application of hydrophobic charge-induction chromatography for bioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 4. Protein interactions in hydrophobic charge induction chromatography (HCIC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioprocessintl.com [bioprocessintl.com]

synthesis of Smac mimetics using 5-aminoindole hydrochloride

Executive Summary

This Application Note details the synthetic protocol for designing non-peptidomimetic Smac (Second Mitochondria-derived Activator of Caspases) mimetics utilizing 5-aminoindole hydrochloride as a core scaffold. Smac mimetics are a class of targeted therapeutics that antagonize Inhibitor of Apoptosis Proteins (IAPs), specifically XIAP and cIAP1/2, thereby restoring apoptotic pathways in cancer cells.[1]

While traditional Smac mimetics replicate the N-terminal AVPI (Ala-Val-Pro-Ile) tetrapeptide motif, this protocol focuses on a "hybrid" design where 5-aminoindole replaces the C-terminal Isoleucine/Phenylalanine residue. The indole moiety provides a rigid, hydrophobic anchor capable of high-affinity interactions with the BIR3 domain of XIAP, while the 5-amino group serves as the critical attachment point for the peptide-mimetic chain.

Biological Rationale & Mechanism

The endogenous Smac protein binds to IAPs via its N-terminal AVPI motif. The Isoleucine (Ile) at position 4 inserts into a hydrophobic pocket on the surface of the IAP BIR3 domain.

-

Role of 5-Aminoindole: The indole ring mimics the hydrophobic side chain of Isoleucine or Tryptophan. By coupling the AVPI-mimicking peptide chain (Ala-Val-Pro) to the 5-amino position, the indole ring is positioned to occupy the hydrophobic pocket, enhancing binding affinity and metabolic stability compared to a flexible peptide chain.

Figure 1: Mechanism of Action (Smac Mimetic Intervention)

Caption: The Smac mimetic competitively binds to IAPs, releasing Caspases from inhibition and triggering apoptosis.

Synthetic Protocol

Retrosynthetic Strategy

The target molecule is constructed via a convergent linear synthesis. The critical step is the formation of the amide bond between the aniline nitrogen of 5-aminoindole and the carboxylic acid of the proline residue. Due to the lower nucleophilicity of the aniline amine compared to aliphatic amines, potent coupling reagents (HATU) are employed.

Target Structure: N-Me-Ala-Val-Pro-NH-(Indol-5-yl)

Materials & Reagents

| Reagent | Grade/Spec | Role |

| 5-Aminoindole Hydrochloride | >97% Purity | Core Scaffold (Hydrophobic Anchor) |

| Boc-L-Proline | >99% (HPLC) | P3 Residue Mimic |

| Boc-L-Valine | >99% (HPLC) | P2 Residue Mimic |

| Boc-N-Methyl-L-Alanine | >99% (HPLC) | P1 Residue Mimic (Critical for IAP binding) |

| HATU | Coupling Reagent | Activator for Aniline Coupling |

| DIPEA (Diisopropylethylamine) | Anhydrous | Base |

| TFA (Trifluoroacetic acid) | Reagent Grade | Boc Deprotection |

| DMF (Dimethylformamide) | Anhydrous | Solvent |

Detailed Step-by-Step Procedure

Step 1: Preparation of the Nucleophile (Free-Basing) 5-Aminoindole hydrochloride is stable but non-nucleophilic. It must be neutralized in situ or prior to coupling.

-

Dissolve 5-Aminoindole HCl (1.0 eq, 5.0 mmol) in anhydrous DMF (20 mL).

-

Add DIPEA (2.5 eq) dropwise at 0°C. Stir for 15 minutes. The solution may darken slightly due to oxidation sensitivity; maintain under Nitrogen (

) atmosphere.

Step 2: Scaffold Coupling (The "Anchor" Step) Rationale: Coupling to anilines is the rate-limiting step. HATU is selected over EDC/HOBt to prevent incomplete conversion.

-

In a separate flask, dissolve Boc-L-Proline (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (10 mL).

-

Add DIPEA (1.0 eq) to the amino acid solution and stir for 5 minutes to activate the ester.

-

Cannulate the activated Boc-Pro-HATU solution into the 5-Aminoindole solution at 0°C.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12–18 hours.

-

Monitoring: Check via TLC (50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the 5-aminoindole peak (

133). -

Workup: Dilute with EtOAc (100 mL), wash with 5% citric acid (removes unreacted amine), sat.

, and brine. Dry over -

Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

-

Intermediate A: Boc-Pro-NH-(Indol-5-yl)

-

Step 3: Elongation (Iterative Deprotection & Coupling) This phase builds the peptide backbone mimicking the Val-Ala motif.

-

Cycle 1 (Valine Addition):

-

Deprotection: Treat Intermediate A with 20% TFA in DCM (10 mL) for 1 hour. Evaporate volatiles (co-evaporate with toluene to remove residual TFA).

-

Coupling: Dissolve the deprotected salt in DMF. Add Boc-L-Valine (1.1 eq), HATU (1.1 eq), and DIPEA (4.0 eq). Stir at RT for 4 hours.

-

Workup as in Step 2.

-

Intermediate B: Boc-Val-Pro-NH-(Indol-5-yl)

-

-

Cycle 2 (N-Me-Alanine Addition):

-

Deprotection: Treat Intermediate B with 20% TFA/DCM. Concentrate.

-

Coupling: Dissolve salt in DMF. Add Boc-N-Me-Alanine (1.1 eq), HATU (1.1 eq), and DIPEA (4.0 eq). Stir at RT for 4 hours.

-

Note: The N-methyl group is essential for preventing degradation by endogenous peptidases and enhancing affinity for the IAP surface groove.

-

Intermediate C: Boc-N-Me-Ala-Val-Pro-NH-(Indol-5-yl)

-

Step 4: Final Deprotection & Salt Formation

-

Dissolve Intermediate C in minimal DCM.

-

Add 4M HCl in Dioxane (10 eq) or TFA/DCM (1:1). Stir for 1 hour.

-

Precipitation: Add cold Diethyl Ether (

) to precipitate the final product as a salt. -

Filter and dry under high vacuum.

Quality Control & Validation

| Parameter | Specification | Method |

| Identity | Proton NMR ( | Confirm Indole protons (6.5-8.0 ppm) and N-Me singlet (2.5-3.0 ppm). |

| Purity | >95% | RP-HPLC (C18 Column, Water/Acetonitrile + 0.1% TFA gradient). |

| Mass Spec | [M+H]+ ± 0.5 Da | ESI-MS (Positive Mode). |

| Appearance | Off-white to pale yellow solid | Visual Inspection (Indoles can yellow upon oxidation). |

Troubleshooting Note: If the indole C-3 position undergoes electrophilic substitution during deprotection (turning the solution red/purple), include scavengers (e.g., triethylsilane) in the TFA deprotection cocktail.

Synthesis Workflow Diagram

Caption: Convergent linear synthesis workflow for Indole-based Smac mimetics.

References

-

Sigma-Aldrich. "5-Aminoindole Product Specification & Applications."[2] Sigma-Aldrich Catalog. Link[2]

-

Sun, H., et al. (2008). "Design, synthesis, and evaluation of a new class of nonpeptide Smac mimetics." Journal of Medicinal Chemistry. Link

-

ChemicalBook. "5-Aminoindole Chemical Properties and Uses." Link

-

Fulda, S., & Vucic, D. (2012). "Targeting IAP proteins for therapeutic intervention in cancer." Nature Reviews Drug Discovery. Link

-

Flygare, J. A., et al. (2012). "Design and synthesis of a potent, orally bioavailable Smac mimetic." Journal of Medicinal Chemistry. Link

Sources

Application Note: Protocols for the Amide Coupling of 5-Aminoindole to Carboxylic Acids

Introduction: The Strategic Importance of the 5-Aminoindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, the 5-aminoindole moiety serves as a versatile building block, enabling the introduction of diverse functionalities through the formation of an amide bond at the C5 position. This linkage is critical in the development of kinase inhibitors, antivirals, and CNS-targeting agents, where the amide N-H and carbonyl can act as crucial hydrogen bond donors and acceptors, respectively, anchoring the molecule to its biological target.

The synthesis of these N-(indol-5-yl) amides relies on the robust and efficient coupling of a carboxylic acid with the 5-amino group of the indole. This process, however, is not a spontaneous reaction and requires the activation of the carboxylic acid's hydroxyl group to transform it into a good leaving group, thereby facilitating nucleophilic attack by the weakly basic aminoindole.[1] This guide provides a detailed exploration of the core principles, field-proven protocols, and troubleshooting strategies for successfully coupling 5-aminoindole with a diverse range of carboxylic acids.

Core Principles: Activating the Carboxylic Acid

The fundamental challenge in amide bond formation is the unfavorable reaction between a carboxylic acid and an amine at ambient temperatures. The process requires a "coupling reagent" to activate the carboxyl group, converting it into a highly reactive intermediate that is readily attacked by the amine.[1][2] The choice of coupling reagent is paramount and depends on the substrate's complexity, steric hindrance, susceptibility to racemization, and cost considerations.

Key Components of a Coupling Reaction:

-

Coupling Reagent: The primary activator. These are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

-

Additive: Often used in conjunction with carbodiimides, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) accelerate the reaction and, crucially, suppress side reactions, most notably the racemization of chiral carboxylic acids.[2][3]

-

Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the acidic protons liberated during the reaction and to facilitate the formation of the active intermediate.[4]

-

Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN) are typically used to ensure the solubility of all reactants.

Visualization of the Coupling Workflow

The general process for coupling 5-aminoindole to a carboxylic acid follows a standardized workflow, from initial setup to final product purification.

Caption: General experimental workflow for amide coupling.

Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

This method is one of the most common due to its cost-effectiveness and the water-soluble nature of its urea byproduct, which simplifies purification.[5] N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is the reagent of choice in this class for solution-phase synthesis.

Mechanism Overview: The carboxylic acid attacks EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by HOBt, creating an HOBt-ester. The 5-aminoindole then displaces HOBt to form the final amide bond. The inclusion of HOBt is critical as it minimizes racemization and prevents the O-acylisourea from rearranging into an unreactive N-acylurea.[6]

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Step-by-Step Protocol:

-

Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the acid in an appropriate solvent (DCM or DMF, ~10 volumes).

-

Addition of Amine and Additive: Add 5-aminoindole (1.0-1.1 eq) and HOBt (1.1 eq).

-

Base Addition: Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial for minimizing side reactions.[4]

-

EDC Addition: Add EDC·HCl (1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature remains low.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate or DCM.

-

Wash sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.[5] The urea byproduct from EDC is water-soluble and will be removed during these aqueous washes.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Uronium Salt-Mediated Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation coupling reagent known for its high efficiency, rapid reaction times, and ability to couple sterically hindered substrates with low racemization.[7] It is based on the superior leaving group HOAt.

Mechanism Overview: In the presence of a base, the carboxylic acid forms a carboxylate anion, which attacks HATU to generate a highly reactive O-acyl(tetramethyl)isouronium salt. This species rapidly converts to the corresponding OAt-ester, which is then displaced by the amine to form the amide bond.[7]

Caption: Simplified mechanism of HATU mediated coupling.

Step-by-Step Protocol:

-

Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq) and 5-aminoindole (1.0 eq).

-

Dissolution: Dissolve the solids in DMF (~10 volumes).

-

Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir.

-

HATU Addition: Add HATU (1.1 eq) in a single portion at room temperature. A color change (often to yellow) may be observed.

-

Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.

-

Workup:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer multiple times with water to remove DMF and other water-soluble byproducts. A 5% LiCl solution can be particularly effective for removing DMF.[8]

-

Wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography.

Protocol 3: Phosphonium Salt-Mediated Coupling (PyBOP)

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that is an excellent alternative to BOP, which produces the carcinogenic byproduct HMPA.[2] PyBOP is highly efficient and avoids a key side reaction of uronium salts: N-terminal guanidinylation.[1][3]

Step-by-Step Protocol:

-

Preparation: In a flask, dissolve the carboxylic acid (1.1 eq) in DMF.

-

Reagent Addition: Add PyBOP (1.1 eq) to the solution.

-

Base Addition: Add DIPEA (2.2 eq) and stir the mixture for 5-10 minutes to pre-activate the acid.

-

Amine Addition: Add a solution of 5-aminoindole (1.0 eq) in a minimal amount of DMF.

-

Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor by TLC or LC-MS.

-

Workup: Follow the same aqueous workup procedure described for the HATU protocol to remove DMF and byproducts.

-

Purification: Purify the crude product by flash column chromatography.

Data Summary and Reagent Comparison

Table 1: Comparison of Common Coupling Reagents

| Feature | EDC/HOBt | HATU | PyBOP |

| Reagent Class | Carbodiimide | Uronium Salt | Phosphonium Salt |

| Relative Cost | Low | High | Medium-High |

| Reactivity | Good | Excellent | Very Good |

| Byproducts | Water-soluble urea | Water-soluble urea | Phosphoramide |

| Key Advantage | Cost-effective, easy workup | High speed and efficiency, good for hindered substrates | Avoids guanidinylation, safer than BOP |

| Key Disadvantage | Slower, risk of N-acylurea side reaction without additive | Cost, potential for guanidinylation side reaction | Cost, byproduct can sometimes be tricky to remove |

Table 2: Typical Reaction Parameters

| Parameter | EDC/HOBt Protocol | HATU Protocol | PyBOP Protocol |

| Carboxylic Acid (eq) | 1.0 | 1.0 | 1.1 |

| 5-Aminoindole (eq) | 1.0 - 1.1 | 1.0 | 1.0 |

| Coupling Reagent (eq) | 1.2 (EDC) | 1.1 (HATU) | 1.1 (PyBOP) |

| Additive (eq) | 1.1 (HOBt) | N/A (included) | N/A (included) |

| Base (eq) | 2.0 (DIPEA) | 2.0 - 3.0 (DIPEA) | 2.2 (DIPEA) |

| Solvent | DCM, DMF | DMF, NMP | DMF, DCM |

| Temperature | 0 °C to RT | RT | RT |

| Typical Time | 12 - 24 h | 1 - 4 h | 2 - 12 h |

Troubleshooting and Field-Proven Insights

-

Poor Solubility: 5-aminoindole or the carboxylic acid may have limited solubility. Using DMF or NMP as a solvent, sometimes with gentle heating, can be beneficial. However, be mindful that heating can increase the risk of side reactions.[9]

-

Low or No Reaction: If the reaction stalls, particularly with sterically hindered substrates, switching to a more powerful coupling reagent (e.g., from EDC to HATU) is the most effective strategy.[3] Ensure all reagents are anhydrous, as water will hydrolyze the activated intermediates.

-

Difficult Purification: If the crude product is messy, ensure the aqueous workup was thorough. Washing with dilute acid (e.g., 0.1 M HCl) effectively removes residual DIPEA.[8] If DMF is difficult to remove on a rotovap, multiple aqueous washes are essential.[8]

-

Potential for Indole N-H Reactivity: While the exocyclic amine at C5 is significantly more nucleophilic than the indole N-H, highly activated acylating agents could potentially react at the N1 position. This is generally not a major issue under standard coupling conditions with a base, which deprotonates the carboxylic acid preferentially. If N1-acylation is observed, protection of the indole nitrogen (e.g., as a Boc or SEM derivative) may be necessary, though this adds synthetic steps.

Conclusion

The successful acylation of 5-aminoindole is a critical transformation for synthesizing a wide array of biologically active molecules. The choice of coupling protocol represents a trade-off between cost, speed, and efficiency. For routine synthesis, the EDC/HOBt method offers a reliable and economical solution. For challenging substrates, hindered amines, or when reaction time is critical, the superior reactivity of HATU justifies its higher cost. PyBOP provides a robust intermediate option that cleverly avoids the primary side reactions associated with both carbodiimides and uronium salts. By understanding the principles behind each method and following these detailed protocols, researchers can confidently and efficiently synthesize target N-(indol-5-yl) amides.

References

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

Tips and tricks for difficult amide bond formation? Reddit r/Chempros. [Link]

-

Amide Bond Activation of Biological Molecules. National Center for Biotechnology Information (PMC). [Link]

-

What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts? ResearchGate. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Nature. [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

5-Aminoindole, a new ligand for hydrophobic charge induction chromatography. PubMed. [Link]

-

Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. [Link]

-

Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES. [Link]

-

Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. [Link]

-

Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. ResearchGate. [Link]

-

2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. ResearchGate. [Link]

-

Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation. ACS Publications. [Link]

-

Acid-Amine Coupling using PyBOP. Organic Synthesis. [Link]

-

Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation. National Center for Biotechnology Information (PMC). [Link]

-

EDC-HOBt Amide coupling workup help. Reddit r/Chempros. [Link]

-

A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. [Link]

-

HATU coupling - what's the best order? Reddit r/Chempros. [Link]

-

(PDF) N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]

-

Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

-

Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [Link]

-

Proposed mechanism for activation by uronium salt. ResearchGate. [Link]

-

Carbodiimide Coupling: The Better Alternative for Amide Synthesis. YouTube. [Link]

-

Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids. ACS Omega. [Link]

-

Chemoselective N-acylation of indoles using thioesters as acyl source. National Center for Biotechnology Information (PMC). [Link]

-

ChemInform Abstract: A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. ResearchGate. [Link]

-

Carbodiimides and Additives. Aapptec Peptides. [Link]

-

3.7 Phosphonium Salts. Science of Synthesis. [Link]

-

Carbodiimide. Wikipedia. [Link]

Sources

- 1. people.uniurb.it [people.uniurb.it]

- 2. bachem.com [bachem.com]

- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. peptide.com [peptide.com]

- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 5-Aminoindole Hydrochloride

[1]

Topic: Stabilization and Handling of 5-Aminoindole Hydrochloride in Solution Document ID: TSC-IND-5AH-001 Last Updated: 2025-05-15 Audience: Analytical Chemists, Medicinal Chemists, Formulation Scientists[1]

Core Technical Directive

5-Aminoindole hydrochloride (CAS: 5192-03-0) is a highly electron-rich heterocycle.[1] While the hydrochloride salt confers improved stability over the free base in the solid state, it remains acutely susceptible to oxidative degradation in solution.

The Mechanism of Failure:

The primary degradation pathway is oxidative dimerization and subsequent polymerization. The electron-donating amino group at position 5 increases the electron density of the indole ring, lowering its oxidation potential. Upon exposure to molecular oxygen (

Your Goal: Maintain the molecule in a reduced, protonated state to inhibit the formation of radical intermediates.

Module 1: Critical Storage & Preparation (The Basics)

Before preparing any solution, ensure the solid material is uncompromised.

Solid State Storage Protocol

-

Temperature: Store at -20°C for long-term viability. Short-term storage at 2-8°C is acceptable for active use.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1][2]

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and photolysis.[1]

-

Validation: Fresh solid should be off-white to pale beige.[1] A distinct brown or grey cast indicates significant surface oxidation.

Solubility & Stability Matrix

| Solvent System | Solubility | Stability Risk | Recommended Additive |

| Water (Degassed) | Moderate | High (pH dependent) | 0.1% Ascorbic Acid |

| DMSO (Anhydrous) | High | Moderate | None (Store frozen) |

| Methanol | Moderate | High | 0.05% Sodium Sulfite |

| 0.1 M HCl | High | Low (Most Stable) | None required |

| PBS (pH 7.4) | Moderate | Critical (Rapid Oxidation) | Must use antioxidant |

Technical Insight: At neutral or basic pH (like PBS), the ammonium salt (

) equilibrates to the free amine ().[1] The free amine is significantly more electron-rich and oxidizes orders of magnitude faster than the salt form [3].

Module 2: Solution Stabilization Protocols

This section details the "Oxygen-Free Workflow" required for reproducible experimental data.

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Reagents:

-

5-Aminoindole Hydrochloride (High Purity >98%)[1]

-

Water (Type I, 18.2 MΩ) or DMSO[1]

-

L-Ascorbic Acid (Analytical Grade)[1]

Step-by-Step Methodology:

-

Solvent Degassing (Sparging):

-

Place the required volume of solvent in a septum-capped vial.

-

Insert a long needle connected to an inert gas line (Ar/N2) into the liquid.

-

Insert a short vent needle.[1]

-

Bubble gas vigorously for 15 minutes to displace dissolved oxygen.

-

-

Antioxidant Doping (Aqueous Solutions Only):

-

If using water/buffer: Add L-Ascorbic Acid to a final concentration of 0.1% (w/v) .

-

Why? Ascorbic acid acts as a sacrificial reductant, scavenging dissolved oxygen and reducing any transient indole radicals back to the parent compound [4].

-

-

Dissolution:

-

Weigh the 5-Aminoindole HCl quickly to minimize air exposure.

-

Add the solid to the degassed solvent under a curtain of inert gas.

-

Vortex until fully dissolved.

-

-

Storage:

-

Aliquot immediately into amber microcentrifuge tubes.

-

Flash freeze in liquid nitrogen (if possible) and store at -80°C.

-

Visualizing the Workflow

Figure 1: The "Oxygen-Free Workflow" ensures minimal exposure to oxidative elements during preparation.

Module 3: Troubleshooting Guide (Q&A)

Scenario 1: Discoloration

Q: My solution turned light brown after 2 hours on the bench. Can I still use it? A: No.

-

Diagnosis: The brown color indicates the formation of oxidative dimers (likely azo- or imine-linked species).[1] Even a slight color change implies a loss of effective concentration and the introduction of potentially cytotoxic impurities.

-

Fix: Discard the solution. For the next batch, ensure you are using an antioxidant (Ascorbic Acid) or maintain the solution on ice and protected from light. If the application allows, lower the pH below 5.0.

Scenario 2: HPLC Anomalies

Q: I see a new peak eluting after my main peak in Reverse-Phase HPLC. A: This is likely a hydrophobic dimer.[1]

-

Mechanism: Oxidized indole dimers are more hydrophobic than the monomeric salt, leading to longer retention times on C18 columns.

-

Validation: Check the UV spectrum of the impurity. Oxidized indoles often show a bathochromic shift (red-shift) in absorbance compared to the parent 5-aminoindole (

nm) [5].[1]

Scenario 3: Solubility in Buffer

Q: The compound precipitated when I diluted my DMSO stock into PBS (pH 7.4). A: This is a "Free Base Crash."

-

Explanation: You converted the soluble hydrochloride salt into the less soluble free base (neutral amine) by moving to a pH > pKa (approx 5-6 for the aniline-like nitrogen).

-

Fix: Lower the pH of your buffer or increase the DMSO percentage in the final solution (up to 5-10% if biologically tolerated). Alternatively, use a citrate or acetate buffer at pH 5.0.[1]

Module 4: Advanced FAQs

Q: Can I use Sodium Metabisulfite instead of Ascorbic Acid?

A: Yes, Sodium Metabisulfite (

Q: Is the compound light sensitive? A: Yes. Photochemical oxidation is a major degradation catalyst.[1] Always wrap clear glassware in aluminum foil or use amber glassware during experiments.

Q: How do I remove the oxidation products if my solid is already brown? A: Recrystallization is required.

-

Protocol: Dissolve the impure solid in a minimal amount of hot ethanol containing a trace of HCl. Add activated charcoal, filter while hot, and allow to cool. The hydrochloride salt should crystallize out as white/off-white needles.

References

-

PubChem. (2025).[1] 5-Aminoindole Compound Summary. National Library of Medicine.[1] [Link]

-

National Institutes of Health (NIH). (2019).[1] Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants. PubMed Central.[1] [Link]

-

Helix Chromatography. (2024). HPLC Methods for analysis of 5-Aminoindole. [Link]

Technical Support Center: A Researcher's Guide to Handling Hygroscopic 5-Aminoindole Hydrochloride

Welcome to the technical support center for 5-aminoindole hydrochloride. As a key building block in pharmaceutical research, particularly in oncology and neuropharmacology, its proper handling is paramount to ensuring experimental reproducibility and success.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the challenges posed by the hygroscopic nature of this versatile compound. We will move beyond simple instructions to explain the causality behind our recommended procedures, empowering you with the knowledge to troubleshoot and validate your own experimental workflows.

Frequently Asked Questions (FAQs): The Essentials

This section addresses the most common foundational questions regarding 5-aminoindole hydrochloride.

Q1: What is 5-aminoindole hydrochloride and what are its primary applications?

5-aminoindole hydrochloride is the hydrochloride salt of 5-aminoindole.[1] It serves as a crucial intermediate or building block in the synthesis of a wide range of bioactive molecules and pharmaceuticals.[1] Its indole structure is a common motif in compounds targeting neurological disorders and in the development of new drug candidates for various diseases.[1]

Q2: The technical data sheet lists this compound as "hygroscopic." What does this mean and why is it a critical handling parameter?

"Hygroscopic" describes a substance that readily attracts and absorbs moisture from the surrounding atmosphere.[2][3] For 5-aminoindole hydrochloride, this property is a significant experimental variable for several reasons:

-

Inaccurate Stoichiometry: Absorbed water increases the measured weight of the compound, leading to an underestimation of the actual molar quantity used in a reaction. This can negatively impact reaction yields and reproducibility.

-

Physical State Alteration: Moisture absorption can cause the fine powder to form clumps or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[2]

-

Chemical Instability: The presence of water can promote degradation of the compound. For aminoindoles, a known degradation pathway is oxidative dimerization, which can be influenced by the presence of moisture and air.[4] Increased water content can also lower the glass transition temperature of a formulation, potentially increasing reaction rates and instability.[5]

Q3: What are the recommended long-term storage conditions for 5-aminoindole hydrochloride?

To maintain its integrity, 5-aminoindole hydrochloride must be protected from moisture.[6] The recommended storage conditions are summarized in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerator (approx. 4°C)[7] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store in a tightly closed container.[6][7] | Prevents ingress of atmospheric moisture. |

| Light | Protect from light.[7] | Minimizes light-induced degradation. |

| Environment | Store in a dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[6][7] | Ensures a stable storage environment and prevents hazardous reactions. |

For enhanced protection, especially after the original seal is broken, consider placing the tightly sealed container inside a desiccator or a larger sealed bag with desiccant pouches.[3][8]

Q4: What are the main safety hazards associated with 5-aminoindole hydrochloride?

According to its Safety Data Sheet (SDS) and GHS classifications, 5-aminoindole hydrochloride presents several hazards. Always consult the most recent SDS for your specific product before handling.[3][6]

-

Health Hazards:

-

Personal Protective Equipment (PPE):

Troubleshooting Guide: Addressing Experimental Challenges

This section provides solutions to specific issues you may encounter during your experiments.

Q: My 5-aminoindole hydrochloride powder has formed hard clumps. Can I still use it?

A: Clumping is a clear indicator of significant moisture absorption.[2] While you can physically break up the clumps with a spatula, the material's integrity is compromised. The water content is now unknown and non-uniform, making accurate weighing for stoichiometric calculations impossible. For sensitive, quantitative applications, using a fresh, unopened container is strongly advised. If you must use the clumped material for a non-critical pilot experiment, you should consider drying it under a high vacuum.[10] However, be aware that this may not reverse any chemical degradation that has already occurred.

Q: I'm observing variable yields and unexpected side products in my synthesis. Could the handling of 5-aminoindole hydrochloride be the cause?

A: Absolutely. This is a classic symptom of using a hygroscopic reagent that has been improperly handled. There are two primary mechanisms by which absorbed moisture can disrupt your reaction:

-

Erroneous Reagent Quantity: As discussed, if you weigh out 100 mg of the compound that has absorbed 10% water by mass, you are only adding 90 mg of your reagent. This throws off the molar ratios of your reaction, potentially leading to lower yields and an increase in side products from unreacted starting materials.

-

Participation in Reaction: The absorbed water is a reactive species. It can act as a nucleophile or a base, hydrolyzing other sensitive reagents or catalyzing unwanted side reactions. This can lead to the formation of impurities and a decrease in the yield of your desired product.[11]

Q: The weight reading on the analytical balance keeps increasing as I try to weigh the powder. What is happening and how can I get an accurate measurement?

A: This phenomenon is direct evidence of the compound's hygroscopic nature; you are witnessing the powder actively absorbing moisture from the air in real-time.[12] To obtain an accurate weight, you must minimize the powder's exposure to the atmosphere. Follow the detailed weighing protocol in the next section. The key is to work quickly and, if possible, in a controlled environment like a glove box or by using a "weighing by difference" technique.[13][14]

Q: The color of my 5-aminoindole hydrochloride, originally an off-white powder, has darkened over time. Is it still viable?

A: A change in color is a strong visual indicator of chemical degradation. Indole derivatives can be susceptible to oxidation, which can be accelerated by the presence of light and moisture, leading to the formation of colored oligomeric or polymeric impurities.[4] It is highly recommended to discard the discolored reagent and use a fresh supply to ensure the purity and success of your experiment.

Visualized Workflow & Troubleshooting

To aid in decision-making, the following diagrams illustrate the recommended handling workflow and a troubleshooting decision tree.

Caption: Recommended workflow for handling 5-aminoindole hydrochloride.

Caption: Troubleshooting decision tree for common issues.

Experimental Protocols

Adherence to standardized protocols is essential for mitigating the challenges of handling hygroscopic compounds.

Protocol 1: Weighing and Dispensing 5-Aminoindole Hydrochloride

This protocol is designed to minimize atmospheric exposure during weighing.

Objective: To accurately weigh a specified mass of 5-aminoindole hydrochloride while preventing moisture absorption.

Materials:

-

Container of 5-aminoindole hydrochloride

-

Analytical balance

-

Spatula

-

Weighing boat or receiving vessel (e.g., round-bottom flask)

-

Parafilm®

-

Access to a glove box or nitrogen-purged glove bag (Ideal, but not mandatory if working quickly)

Procedure:

-

Acclimatization: Remove the sealed container of 5-aminoindole hydrochloride from cold storage (4°C) and allow it to sit unopened in the laboratory for at least 30-60 minutes. This allows the container to reach ambient temperature, preventing condensation from forming on the cold powder when opened.

-

Balance Preparation: Ensure the analytical balance is clean, calibrated, and stable. If not using a controlled atmosphere chamber, minimize drafts in the weighing area.[12]

-

Tare Vessel: Place your receiving vessel (e.g., a clean, dry vial or flask) on the balance and tare the weight.

-

Dispense Powder: Briefly open the main container. Using a clean, dry spatula, quickly transfer an approximate amount of the powder to your tared vessel.[15] Work swiftly to minimize the time the main container is open.

-

Seal and Weigh: Immediately and tightly reseal the main container. Place the now-filled receiving vessel back on the balance to record the weight.

-

Iterate if Necessary: If you need to adjust the amount, remove the receiving vessel from the balance, add or remove a small amount of powder, and re-weigh. Never leave the main stock container open while making adjustments.[15]

-

Weighing by Difference (Alternative Method): a. Place the entire sealed stock bottle of 5-aminoindole hydrochloride on the balance and record the total weight. b. Remove the bottle, quickly dispense the desired amount of powder into your reaction flask. c. Immediately reseal the stock bottle and place it back on the balance. d. The difference between the initial and final weights is the exact amount of powder you have dispensed.

-

Final Sealing: Once weighing is complete, wrap the cap and neck of the main storage container with Parafilm® to ensure an airtight seal before returning it to storage.[8]

Protocol 2: Preparing a Stock Solution

For experiments requiring precise concentrations, preparing a stock solution from a freshly opened container is the best practice.

Objective: To prepare a stock solution of known concentration for downstream use.

Materials:

-

Accurately weighed 5-aminoindole hydrochloride

-

Anhydrous solvent (if required by the reaction)

-

Volumetric flask

-

Inert gas supply (Nitrogen or Argon), if necessary

Procedure:

-

Weigh Reagent: Following Protocol 1, accurately weigh the desired amount of 5-aminoindole hydrochloride and place it in the appropriate volumetric flask.

-

Add Solvent: Add approximately half of the final required volume of the appropriate anhydrous solvent to the flask.

-

Dissolution: Gently swirl the flask to dissolve the solid. Sonication may be used if necessary to aid dissolution.

-

Dilute to Volume: Once the solid is fully dissolved, carefully add the solvent until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

-

Mix Thoroughly: Cap the flask and invert it several times (15-20) to ensure the solution is homogeneous.

-

Storage: If the stock solution is not for immediate use, store it in a tightly sealed container, protected from light, and at the recommended temperature. If the solution is particularly air or moisture-sensitive, purge the headspace of the container with an inert gas before sealing.

By implementing these detailed protocols and understanding the physicochemical principles behind them, you can significantly improve the reliability and success of your research involving 5-aminoindole hydrochloride.

References

-

How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved February 4, 2026, from [Link]

-

5-Aminoindole. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

-

Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. Retrieved February 4, 2026, from [Link]

-

The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved February 4, 2026, from [Link]

-

How to weigh a higroscopic substance. (2008). Chromatography Forum. Retrieved February 4, 2026, from [Link]

-

How To: Store Reagents. (n.d.). University of Rochester Department of Chemistry. Retrieved February 4, 2026, from [Link]

-

The Influence of Water on the Stability of Lyophilized Formulations with Inositol and Mannitol as Excipients. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

-

How to Handle Hygroscopic Reference Standards? (2008). Chromatography Forum. Retrieved February 4, 2026, from [Link]

-

Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Berkeley EH&S. Retrieved February 4, 2026, from [Link]

-

How do you handle hygroscopic salts? (n.d.). HepatoChem. Retrieved February 4, 2026, from [Link]

-

Dispensing of powders. (n.d.). SlideShare. Retrieved February 4, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tutorchase.com [tutorchase.com]

- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. 5-Aminoindole(5192-03-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. How To [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

- 12. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]

- 13. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 14. hepatochem.com [hepatochem.com]

- 15. ehs.wisc.edu [ehs.wisc.edu]

optimizing yield of 5-nitroindole reduction to 5-aminoindole HCl

Topic: Optimizing Yield & Purity of 5-Aminoindole HCl

Executive Summary

The reduction of 5-nitroindole to 5-aminoindole is a pivotal step in the synthesis of tryptamine-based therapeutics (e.g., triptans). While the reaction appears straightforward, it is plagued by three critical failure modes:

-

Over-reduction: Saturation of the C2-C3 indole double bond to form 5-aminoindoline.

-

Oxidative Instability: The free base (5-aminoindole) is highly electron-rich and prone to rapid oxidative dimerization (turning purple/black) upon exposure to air.

-

Incomplete Reduction: Stalling at the hydroxylamine or azo-dimer stage.

This guide provides an optimized, scalable protocol using Catalytic Hydrogenation (Pd/C) followed by immediate Salt Formation to lock in chemical stability.

The "Golden Path" Protocol

This protocol is designed to maximize selectivity (Amine vs. Indoline) and stability.

Phase A: Catalytic Hydrogenation

Target: 5-Aminoindole (Free Base)

| Parameter | Optimized Condition | Technical Rationale |